potassium;2H-tetrazole-5-carboxylate
Description
Potassium 2H-tetrazole-5-carboxylate (molecular formula: C₂HN₄O₂K) is a heterocyclic compound combining a tetrazole ring with a carboxylate group. The tetrazole moiety, a five-membered aromatic ring containing four nitrogen atoms, provides high thermal stability and nitrogen-rich characteristics, making it valuable in coordination chemistry, pyrotechnics, and medicinal applications . The carboxylate group enhances its ability to act as a versatile ligand, forming stable metal complexes through both tetrazole and carboxylate coordination sites .
This compound is typically synthesized via in situ hydrolysis of the ethyl ester precursor (e.g., ethyl 2H-tetrazole-5-carboxylate) in the presence of metal ions, as demonstrated in the preparation of Cu(II), Zn(II), Pb(II), and Cd(II) complexes . Its structural flexibility allows it to form dinuclear or polymeric frameworks, depending on the metal ion involved .
Properties
IUPAC Name |
potassium;2H-tetrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N4O2.K/c7-2(8)1-3-5-6-4-1;/h(H,7,8)(H,3,4,5,6);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLQCXFNBJXQDP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNN=N1)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=NNN=N1)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HKN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of potassium;2H-tetrazole-5-carboxylate involves specific synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out under the action of a manganese catalyst and magnesium metal . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure the purity and yield of the compound.
Chemical Reactions Analysis
potassium;2H-tetrazole-5-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phosgene and imidazole . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with phosgene and imidazole results in the formation of carbonyldiimidazole .
Scientific Research Applications
potassium;2H-tetrazole-5-carboxylate has a wide range of scientific research applications. It is used in advanced tandem mass spectrometry for metabolomics and lipidomics . This compound is also employed in innovative clinical trials to efficiently deliver medicines to patients . Additionally, it plays a crucial role in vaccine development and other biopharmaceutical applications .
Mechanism of Action
The mechanism of action of potassium;2H-tetrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, bisphosphonates like this compound are taken into the bone where they bind to hydroxyapatite. Bone resorption by osteoclasts causes local acidification, releasing the bisphosphonate, which is then taken into the osteoclast by fluid-phase endocytosis . This process ultimately affects the osteoclasts’ function and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Metal Complexes of Tetrazole-5-Carboxylate
Potassium 2H-tetrazole-5-carboxylate shares coordination behavior with other metal-tetrazole carboxylate complexes. Key examples include:
- [Cu₂(ttzCOO)₂(H₂O)₄]·4H₂O : A dinuclear Cu(II) complex with a distorted octahedral geometry, stabilized by bridging carboxylate ligands .
- [Pb(ttzCOO)(H₂O)₂]ₙ : A 1D polymeric chain structure where lead(II) adopts a hemidirected coordination sphere .
- [Cd(ttzCOO)(H₂O)]ₙ : A 3D framework with Cd(II) centers linked by tetrazole-carboxylate ligands .
Comparison Table: Structural Features of Metal Complexes
| Metal Ion | Coordination Geometry | Dimensionality | Key Application |
|---|---|---|---|
| Cu(II) | Distorted octahedral | Dinuclear | Pyrotechnic colorants |
| Pb(II) | Hemidirected | 1D polymer | Stable coordination nets |
| Cd(II) | Tetrahedral | 3D framework | Luminescent materials |
These complexes highlight the ligand's adaptability, with dimensionality and stability influenced by metal ion size and electronic configuration .
Heterocyclic Carboxylate Analogues
a) Potassium 5-Methyl-1,3,4-Oxadiazole-2-Carboxylate (C₄H₃KN₂O₃)
- Structural Features : Replaces the tetrazole ring with an oxadiazole (a five-membered ring containing two nitrogen and one oxygen atom). The methyl group enhances hydrophobicity.
- Applications : Intermediate in pharmaceuticals (e.g., raltegravir synthesis) due to improved metabolic stability .
- Synthesis: Not explicitly detailed in literature, but likely derived from ester hydrolysis or direct carboxylation.
b) Potassium 5-Iodo-1,3,4-Thiadiazole-2-Carboxylate (C₃IKN₂O₂S)
- Structural Features : Thiadiazole ring (two nitrogen, one sulfur atom) with an iodine substituent.
- Applications: Potential use in radiopharmaceuticals or as a halogenated building block in organic synthesis .
Comparison Table: Heterocyclic Carboxylates
| Compound | Ring Type | Key Substituent | Nitrogen Content | Thermal Stability |
|---|---|---|---|---|
| Potassium 2H-tetrazole-5-carboxylate | Tetrazole | Carboxylate | High (4N) | >240°C (decomposes) |
| Potassium oxadiazole carboxylate | Oxadiazole | Methyl | Moderate (2N) | ~200°C |
| Potassium thiadiazole carboxylate | Thiadiazole | Iodo | Moderate (2N) | Not reported |
The tetrazole derivative excels in nitrogen content and thermal stability, making it superior for energetic materials .
Sodium and Ethyl Ester Derivatives
- Sodium Ethyl 1H-Tetrazole-5-Carboxylate (C₄H₆N₄NaO₂):
- Ethyl 2H-Tetrazole-5-Carboxylate (C₄H₆N₄O₂):
Q & A
Q. What are the optimal conditions for synthesizing potassium 2H-tetrazole-5-carboxylate, and how do reaction parameters influence yield?
Methodological Answer: The synthesis typically involves deprotonation of 2H-tetrazole-5-carboxylic acid using potassium hydroxide in aqueous or alcoholic media. Key parameters include:
- Molar ratio : A 1:1 stoichiometry between the acid and KOH ensures complete neutralization. Excess KOH may lead to side reactions.
- Temperature : Moderate temperatures (25–40°C) prevent decomposition of the tetrazole ring.
- Solvent : Water or ethanol is preferred for solubility; ethanol improves crystallinity during precipitation .
- Reaction time : Stirring for 4–6 hours ensures homogeneity.
Experimental Design Tip: Use pH titration to monitor neutralization and FT-IR to confirm carboxylate formation (loss of -COOH peak at ~1700 cm⁻¹).
Q. What purification methods are effective for isolating potassium 2H-tetrazole-5-carboxylate?
Methodological Answer:
- Recrystallization : Dissolve the crude product in hot water and cool slowly to obtain needle-like crystals.
- Solvent Extraction : Use ethanol to remove unreacted tetrazole derivatives.
- Centrifugation : Separate potassium salts from insoluble byproducts.
Validation: Purity can be confirmed via elemental analysis (C, H, N, K) and HPLC (retention time <5 min with a C18 column) .
Q. How is the crystal structure of potassium 2H-tetrazole-5-carboxylate resolved, and which software tools are recommended?
Methodological Answer:
Q. What are the stability profiles of potassium 2H-tetrazole-5-carboxylate under varying pH and temperature conditions?
Methodological Answer:
- pH Stability : The compound is stable across pH 3–10 due to the robust tetrazole ring. Test stability via:
- Accelerated aging : Incubate at 40°C for 30 days in buffers (pH 1–12) and monitor via NMR for ring-opening reactions.
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >250°C. Differential scanning calorimetry (DSC) identifies endothermic peaks corresponding to dehydration .
Q. How is potassium 2H-tetrazole-5-carboxylate characterized for coordination chemistry applications?
Methodological Answer:
- Potentiometric Titration : Determine pKa values of the carboxylate and tetrazole groups to predict metal-binding sites.
- Spectroscopy :
Advanced Research Questions
Q. How can researchers reconcile contradictions in crystallographic data for potassium 2H-tetrazole-5-carboxylate derivatives?
Methodological Answer: Discrepancies in bond lengths or angles may arise from:
Q. What strategies optimize the crystallization of potassium 2H-tetrazole-5-carboxylate for high-quality XRD data?
Methodological Answer:
Q. How can computational modeling predict the reactivity of potassium 2H-tetrazole-5-carboxylate in multi-component reactions?
Methodological Answer:
Q. What mechanistic pathways explain the thermal decomposition of potassium 2H-tetrazole-5-carboxylate?
Methodological Answer:
Q. How do researchers design multi-step syntheses using potassium 2H-tetrazole-5-carboxylate as a precursor?
Methodological Answer:
- Retrosynthetic Planning : Target derivatives like 5-(trinitromethyl)-2H-tetrazole by nitration of the carboxylate group.
- Protection-Deprotection : Use tert-butyl groups to shield the tetrazole ring during alkylation.
- Scale-Up : Optimize flow chemistry conditions (residence time: 10 min, 60°C) for continuous production .
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